2-[(4-Methylpiperidin-1-yl)carbonothioyl]hydrazinecarbothioamide
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Overview
Description
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide is a complex organic compound that features a piperidine ring substituted with a methyl group and a carbothioyl group attached to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide typically involves the reaction of 4-methylpiperidine with carbon disulfide and hydrazine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalysts: Acidic or basic catalysts to facilitate the reaction
The general synthetic route can be summarized as follows:
Formation of the intermediate: 4-methylpiperidine reacts with carbon disulfide to form the corresponding dithiocarbamate.
Reaction with hydrazine: The dithiocarbamate intermediate is then treated with hydrazine to yield the final product, 2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydrazine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides, amines
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiols, thioethers
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbothioyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler analog with a piperidine ring substituted with a methyl group.
Carbothioyl Hydrazine: A compound with a similar functional group but lacking the piperidine ring.
Uniqueness
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide is unique due to the combination of the piperidine ring and the carbothioyl hydrazine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N4S2 |
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Molecular Weight |
232.4 g/mol |
IUPAC Name |
[(4-methylpiperidine-1-carbothioyl)amino]thiourea |
InChI |
InChI=1S/C8H16N4S2/c1-6-2-4-12(5-3-6)8(14)11-10-7(9)13/h6H,2-5H2,1H3,(H,11,14)(H3,9,10,13) |
InChI Key |
IPXWNHLGXFYPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)NNC(=S)N |
Origin of Product |
United States |
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